1,2,4,5-Tetradeuterio-3,6-difluorobenzene
Overview
Description
1,2,4,5-Tetradeuterio-3,6-difluorobenzene is a deuterated aromatic compound with the molecular formula C6H2F2D4. This compound features two fluorine atoms and four deuterium atoms substituted on the benzene ring, making it a valuable tool in various scientific research applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Deuteration of Fluorobenzene: One common method involves the deuteration of fluorobenzene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Electrophilic Aromatic Substitution: Another approach is the electrophilic aromatic substitution of benzene with deuterated reagents, followed by fluorination using reagents like Selectfluor.
Industrial Production Methods: Industrial production typically involves large-scale reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow chemistry is also employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1,2,4,5-Tetradeuterio-3,6-difluorobenzene undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like nitric acid (HNO3) for nitration and sodium amide (NaNH2) for deprotonation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: HNO3, H2SO4, NaNH2, liquid ammonia.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced benzene derivatives.
Substitution: Nitrobenzene, aniline derivatives.
Scientific Research Applications
1,2,4,5-Tetradeuterio-3,6-difluorobenzene is extensively used in scientific research due to its unique isotopic composition:
Chemistry: It serves as a model compound in mechanistic studies and isotopic labeling experiments.
Biology: Used in tracing metabolic pathways and studying enzyme-substrate interactions.
Medicine: Investigated for its potential as a radiopharmaceutical agent.
Industry: Employed in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through its isotopic composition, which influences reaction kinetics and pathways. The deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms. Molecular targets include enzymes and receptors that interact with the compound, affecting biological processes.
Comparison with Similar Compounds
1,2,4,5-Tetradeuterio-3,6-difluorobenzene is compared with similar compounds such as 1,2,4,5-tetradeuterio-benzene and 1,2,4,5-tetradeuterio-3,6-dichlorobenzene:
1,2,4,5-Tetradeuterio-Benzene: Lacks fluorine atoms, resulting in different reactivity and applications.
1,2,4,5-Tetradeuterio-3,6-Dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to distinct chemical properties and uses.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique isotopic composition and reactivity make it a valuable tool for studying chemical reactions, biological processes, and developing new materials.
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUFLJIAFISSW-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746062 | |
Record name | 1,4-Difluoro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-09-2 | |
Record name | 1,4-Difluoro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Difluorobenzene-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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